2-Chloro-6-(2-fluoroethoxy)pyrazine
Description
2-Chloro-6-(2-fluoroethoxy)pyrazine is a heterocyclic aromatic compound featuring a pyrazine core substituted with chlorine at position 2 and a 2-fluoroethoxy group at position 6. Pyrazines are six-membered rings containing two nitrogen atoms at para positions, known for their role in pharmaceuticals, agrochemicals, and flavor chemistry . The introduction of fluorine in the ethoxy substituent enhances metabolic stability and bioavailability due to fluorine’s electronegativity and lipophilicity . This compound is synthesized via nucleophilic substitution or coupling reactions, as seen in analogous pyrazine derivatives .
Properties
Molecular Formula |
C6H6ClFN2O |
|---|---|
Molecular Weight |
176.57 g/mol |
IUPAC Name |
2-chloro-6-(2-fluoroethoxy)pyrazine |
InChI |
InChI=1S/C6H6ClFN2O/c7-5-3-9-4-6(10-5)11-2-1-8/h3-4H,1-2H2 |
InChI Key |
PUQNXLXPFDMCDZ-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(N=C(C=N1)Cl)OCCF |
Origin of Product |
United States |
Comparison with Similar Compounds
Structural and Functional Group Analysis
The table below compares 2-Chloro-6-(2-fluoroethoxy)pyrazine with structurally related pyrazine derivatives:
Pharmacological and Chemical Properties
- Electron-Withdrawing Effects : Fluorinated substituents (e.g., 2-fluoroethoxy vs. trifluoroethoxy) increase electron deficiency, enhancing reactivity in nucleophilic aromatic substitution .
- Bioactivity: Hydrazine derivatives (e.g., (E)-2-Chloro-6-(2-(4-(difluoromethoxy)benzylidene)hydrazinyl)pyrazine) exhibit antimycobacterial activity due to the hydrazine moiety’s ability to chelate metal ions .
- Solubility and Stability: Pyrrolidinyl and piperazinyl groups improve solubility in polar solvents . Fluorinated ethoxy groups enhance metabolic stability compared to non-fluorinated analogs .
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